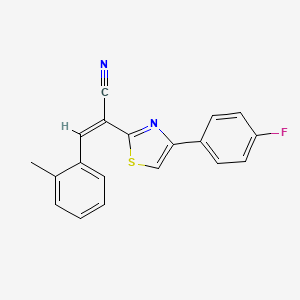
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a useful research compound. Its molecular formula is C19H13FN2S and its molecular weight is 320.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving thiazole derivatives and acrylonitrile. The general method includes the formation of thiazole rings followed by the introduction of the acrylonitrile moiety. The synthesis pathway typically involves:
- Formation of Thiazole : Reacting appropriate thioketones with amines.
- Acrylonitrile Addition : Introducing the acrylonitrile group via nucleophilic addition.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Shows potential cytotoxic effects on cancer cell lines.
- Inhibition of Enzymatic Activity : Acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with thiazole and acrylonitrile moieties often demonstrate antimicrobial effects. For instance, studies have shown that derivatives similar to this compound exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the induction of apoptosis, as evidenced by cell cycle analysis showing G2/M phase arrest and modulation of pro-apoptotic and anti-apoptotic protein expression .
The proposed mechanisms underlying the biological activities include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
- Interaction with Cellular Targets : Docking studies suggest interactions with key proteins involved in cell signaling pathways, such as COX-2 and EGFR .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Efficacy : A study reported that this compound led to over 90% inhibition of proliferation in specific cancer cell lines at concentrations as low as 5 µM .
- Microbial Resistance : Another investigation highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .
Data Tables
属性
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2S/c1-13-4-2-3-5-15(13)10-16(11-21)19-22-18(12-23-19)14-6-8-17(20)9-7-14/h2-10,12H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOHZNCSLDWFU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













